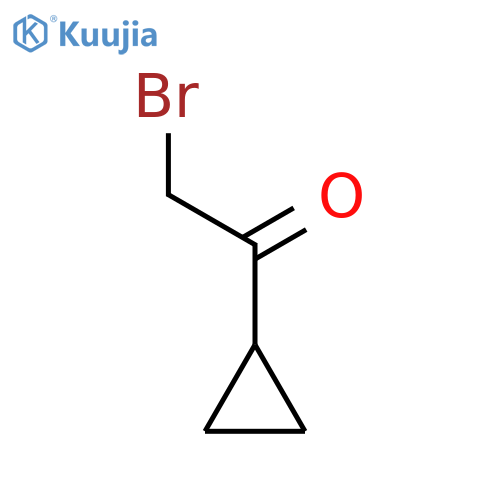

Cas no 69267-75-0 (2-bromo-1-cyclopropyl-ethanone)

69267-75-0 structure

商品名:2-bromo-1-cyclopropyl-ethanone

2-bromo-1-cyclopropyl-ethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone,2-bromo-1-cyclopropyl-

- 2-Bromo-1-cyclopropylethanone

- 2-Bromo-1-Cyclopropylethan-1-One

- 2-bromo-1-cyclopropyl-ethane

- 2-Bromomethyl Cyclopropylketone

- BROMOACETYLCYCLOPROPANE

- Ethanone, 2-Bromo-1-Cyclopropyl-

- 2-bromo-1-cyclopropyl-ethanone

- 2-Bromo-1-Cycloproplyethan-1-One

- CYCLOPROPYL BROMOMETHYL KETONE

- BROMOMETHYL CYCLOPROPYL KETONE

- 2-bromo-1-cyclopropyl ethanone

- 2bromo1cyclopropylethan1one

- 1-bromomethyl cyclopropyl ketone

- PubChem21100

- bromomethyl cyclopropylketone

- KSC492O6N

- 2-bromo-1-cyclo-propylethanone

- (BROMOACETYL)CY

- EN300-57214

- A836416

- 2(c)\\bromo(c)\\1(c)\\cyclopropylethan(c)\\1(c)\\one

- XX2S6XG85K

- (BROMOACETYL)CYCLOPROPANE

- SCHEMBL16366

- B6077

- DTXSID80448325

- FT-0649930

- 1-Cyclopropyl-2-bromoethanone

- AB45693

- AM87146

- CS-0030783

- BCP05144

- AKOS000276520

- F2158-1114

- 2-bromanyl-1-cyclopropyl-ethanone

- MFCD08460238

- WCCCDMWRBVVYCQ-UHFFFAOYSA-N

- J-508175

- 69267-75-0

- AS-18504

- (Bromoacetyl)cyclopropane; Bromomethyl Cyclopropyl Ketone; Cyclopropyl Bromomethyl Ketone

- SY002293

- STL582226

- ALBB-013287

- DB-049863

-

- MDL: MFCD08460238

- インチ: 1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2

- InChIKey: WCCCDMWRBVVYCQ-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C(C1([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 161.96800

- どういたいしつりょう: 161.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 86.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 密度みつど: 1.669

- ふってん: 191.6℃ at 760 mmHg

- フラッシュポイント: 92.784℃

- 屈折率: 1.543

- PSA: 17.07000

- LogP: 1.36040

2-bromo-1-cyclopropyl-ethanone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:UN 2811 6.1 / PGIII

- 危険カテゴリコード: 36

- セキュリティの説明: 26

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:Store long-term at -20°C

2-bromo-1-cyclopropyl-ethanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-bromo-1-cyclopropyl-ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068167-100g |

Cyclopropyl bromomethyl ketone |

69267-75-0 | 98% | 100g |

¥1328.00 | 2024-05-03 | |

| Chemenu | CM101014-100g |

2‐bromo‐1‐cyclopropylethan‐1‐one |

69267-75-0 | 95%+ | 100g |

$204 | 2024-07-24 | |

| Oakwood | 064670-5g |

2-Bromo-1-cyclopropylethanone |

69267-75-0 | 90% | 5g |

$85.00 | 2024-07-19 | |

| abcr | AB408404-100 g |

2-Bromo-1-cyclopropylethanone, 95%; . |

69267-75-0 | 95% | 100g |

€537.70 | 2023-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3125-5G |

2-bromo-1-cyclopropyl-ethanone |

69267-75-0 | 97% | 5g |

¥ 132.00 | 2023-03-16 | |

| Enamine | EN300-57214-10.0g |

2-bromo-1-cyclopropylethan-1-one |

69267-75-0 | 95% | 10g |

$72.0 | 2023-04-30 | |

| Apollo Scientific | OR951324-5g |

2-Bromo-1-cyclopropylethanone |

69267-75-0 | 95% | 5g |

£53.00 | 2025-03-21 | |

| abcr | AB408404-5g |

2-Bromo-1-cyclopropylethanone, 95%; . |

69267-75-0 | 95% | 5g |

€80.70 | 2024-04-15 | |

| Life Chemicals | F2158-1114-0.25g |

2-bromo-1-cyclopropylethan-1-one |

69267-75-0 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| Life Chemicals | F2158-1114-1g |

2-bromo-1-cyclopropylethan-1-one |

69267-75-0 | 95%+ | 1g |

$21.0 | 2023-09-06 |

2-bromo-1-cyclopropyl-ethanone 関連文献

-

Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525

-

Yuanxiang Wang,Jing Ai,Gang Liu,Meiyu Geng,Ao Zhang Org. Biomol. Chem. 2011 9 5930

-

Sheng-Xin Sun,Jing-Hua Yan,Jiang-Tao Zuo,Xiao-Bin Wang,Min Chen,Ai-Min Lu,Chun-Long Yang,Guo-Hua Li New J. Chem. 2021 45 18898

-

Quan-Sheng Zhao,Guo-Qiang Xu,Ji-Tao Xu,Zhu-Yin Wang,Peng-Fei Xu Chem. Commun. 2020 56 2206

69267-75-0 (2-bromo-1-cyclopropyl-ethanone) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69267-75-0)2-bromo-1-cyclopropyl-ethanone

清らかである:99%

はかる:250.0g

価格 ($):256.0